molecular formula C9H13NOS B3023103 2-[2-(Methylthio)phenoxy]ethylamine CAS No. 72955-86-3

2-[2-(Methylthio)phenoxy]ethylamine

Cat. No.: B3023103
CAS No.: 72955-86-3
M. Wt: 183.27 g/mol
InChI Key: IKIYPTDCNNXUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Methylthio)phenoxy]ethylamine is an organic compound with the molecular formula C9H13NOS It is characterized by the presence of a phenoxy group substituted with a methylthio group and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methylthio)phenoxy]ethylamine typically involves the reaction of 2-(methylthio)phenol with ethylene oxide, followed by the subsequent reaction with ammonia or an amine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylthio)phenoxy]ethylamine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylthio group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-methylated phenoxyethylamine.

    Substitution: Various substituted phenoxyethylamines depending on the nucleophile used.

Scientific Research Applications

2-[2-(Methylthio)phenoxy]ethylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Methylthio)phenoxy]ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and ethylamine groups can facilitate binding to active sites, while the methylthio group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Methylsulfanyl)phenoxy]ethylamine
  • 2-[2-(Methoxy)phenoxy]ethylamine
  • 2-[2-(Ethylthio)phenoxy]ethylamine

Uniqueness

2-[2-(Methylthio)phenoxy]ethylamine is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(2-methylsulfanylphenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-12-9-5-3-2-4-8(9)11-7-6-10/h2-5H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIYPTDCNNXUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Methylthio)phenoxy]ethylamine
Reactant of Route 2
Reactant of Route 2
2-[2-(Methylthio)phenoxy]ethylamine
Reactant of Route 3
Reactant of Route 3
2-[2-(Methylthio)phenoxy]ethylamine
Reactant of Route 4
Reactant of Route 4
2-[2-(Methylthio)phenoxy]ethylamine
Reactant of Route 5
Reactant of Route 5
2-[2-(Methylthio)phenoxy]ethylamine
Reactant of Route 6
Reactant of Route 6
2-[2-(Methylthio)phenoxy]ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.